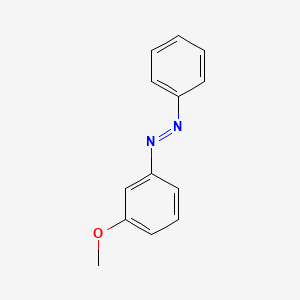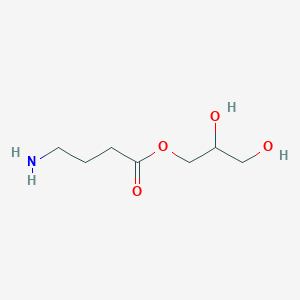
2,3-Dihydroxypropyl 4-aminobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl 4-aminobutanoate is an organic compound with potential applications in various scientific fields. It is characterized by the presence of both hydroxyl and amino functional groups, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 4-aminobutanoate typically involves the reaction of 4-aminobutanoic acid with glycerol under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure consistent product quality and high efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl 4-aminobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions include carbonyl compounds, primary amines, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl 4-aminobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial materials .
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxypropyl 4-aminobutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobutanoic acid:
2,3-Dihydroxypropyl 4-aminobenzoate: A similar compound with a benzoate group instead of a butanoate group .
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
57757-30-9 |
|---|---|
Fórmula molecular |
C7H15NO4 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl 4-aminobutanoate |
InChI |
InChI=1S/C7H15NO4/c8-3-1-2-7(11)12-5-6(10)4-9/h6,9-10H,1-5,8H2 |
Clave InChI |
VQSCWWWQTXFTBM-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)OCC(CO)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14623343.png)
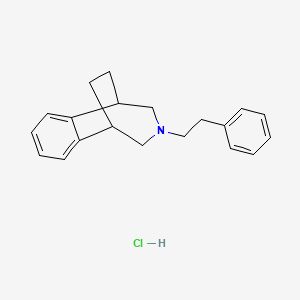
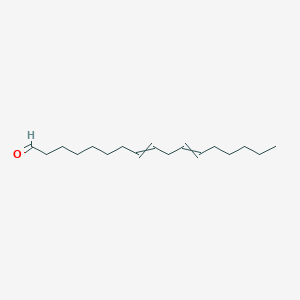

![1,4,8-Trioxa-9-azaspiro[4.6]undecane](/img/structure/B14623362.png)

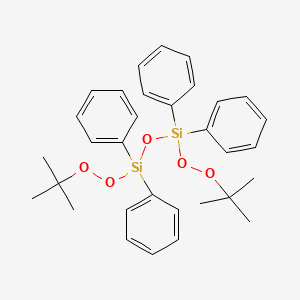
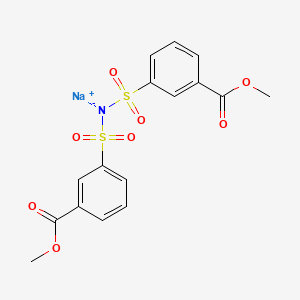

![1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene](/img/structure/B14623389.png)
![5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B14623392.png)
![Acetamide, N-[2-(pentyloxy)phenyl]-](/img/structure/B14623395.png)
